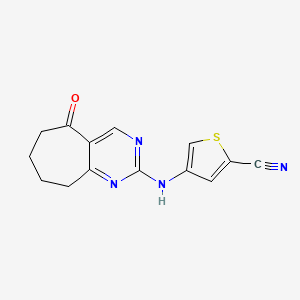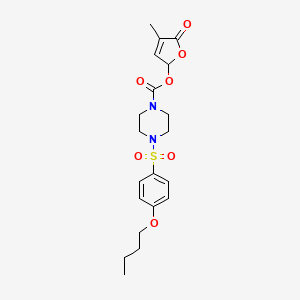
Sphynolactone-7
Vue d'ensemble
Description
Sphynolactone-7 est un composé synthétique qui imite l'activité des strigolactones, une classe d'hormones végétales. This compound a montré une haute spécificité et une grande puissance dans le ciblage de Striga, ce qui en fait un outil prometteur pour les applications agricoles .
Mécanisme D'action
Target of Action
Sphynolactone-7 selectively binds to the Striga hyposensitive to light receptor 7 (ShHTL7) . This receptor is a high-affinity strigolactone receptor . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.31 μM . It also inhibits ShHTL8 and ShHTL11 with IC50s of 1.2 and 7.8 μM, respectively .
Mode of Action
This compound is a strigolactone mimic . Strigolactones are plant hormones that play a crucial role in the germination of Striga, a parasitic plant . By mimicking strigolactones, this compound can force Striga to germinate . This is a significant aspect of its mode of action as it allows for the control of Striga, a parasitic weed that has been causing devastating damage to crop production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the germination pathway of Striga . Striga germinates by detecting strigolactones, a plant hormone produced from a host plant . This compound, being a strigolactone mimic, can force Striga to germinate and wither in soil without the host plant as a nutrient source .
Pharmacokinetics
It’s important to note that the compound is highly potent, with activity in the femtomolar range . This suggests that even at very low concentrations, this compound can effectively bind to its target and exert its action.
Result of Action
The primary result of this compound’s action is the forced germination of Striga . This leads to the withering of Striga in the soil without a host plant as a nutrient source . This is significant because it can help control the spread of Striga, a parasitic weed that significantly reduces grain yield .
Action Environment
The action of this compound is particularly relevant in environments where Striga, also known as “witchweed”, is prevalent . This includes various parts of sub-Saharan Africa, where Striga has been causing significant loss in crop yields . The forced germination and subsequent withering of Striga in the soil can help control its spread and reduce its impact on crop production .
Analyse Biochimique
Biochemical Properties
Sphynolactone-7 functions as a mimic of natural strigolactones, interacting with specific receptors in Striga hermonthica. The primary receptor for this compound is the Striga hyposensitive to light receptor 7 (ShHTL7). This compound binds to ShHTL7 with high affinity, triggering germination of Striga seeds even in the absence of a host plant . This interaction is highly specific, as this compound does not significantly affect other strigolactone receptors in non-target plants . The binding of this compound to ShHTL7 induces a conformational change in the receptor, initiating a signaling cascade that leads to seed germination .
Cellular Effects
This compound exerts its effects primarily on the cells of Striga hermonthica. By binding to the ShHTL7 receptor, this compound activates a signaling pathway that promotes the germination of Striga seeds. This process involves the upregulation of genes associated with cell division and growth, leading to the emergence of Striga seedlings . Additionally, this compound has been shown to influence cell signaling pathways related to hormone regulation and stress responses in Striga . Its impact on non-target plants is minimal, as it does not significantly interact with their strigolactone receptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ShHTL7 receptor in Striga hermonthica. This binding induces a conformational change in the receptor, which activates downstream signaling pathways. The activated receptor interacts with various signaling proteins, leading to the transcriptional activation of genes involved in seed germination . This compound also inhibits the activity of certain enzymes that regulate hormone levels, further promoting germination . The specificity of this compound for the ShHTL7 receptor ensures that its effects are limited to Striga, reducing the risk of off-target effects on other plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on Striga hermonthica have been observed to change over time. Initially, this compound induces rapid germination of Striga seeds within a few hours of application . The compound remains stable under laboratory conditions, maintaining its activity for extended periods. Prolonged exposure to this compound can lead to the degradation of the compound, reducing its effectiveness over time . Long-term studies have shown that repeated applications of this compound can effectively control Striga infestations without causing significant harm to non-target plants .
Dosage Effects in Animal Models
While this compound is primarily used in plant studies, its effects in animal models have also been investigated. In these studies, varying dosages of this compound were administered to assess its potential toxicity and adverse effects. At low doses, this compound did not exhibit any significant toxic effects . At higher doses, some adverse effects were observed, including mild gastrointestinal disturbances and changes in liver enzyme levels . These findings suggest that while this compound is generally safe at low concentrations, caution should be exercised when using higher doses in animal models .
Metabolic Pathways
This compound is metabolized through pathways similar to those of natural strigolactones. The compound is initially taken up by plant roots and transported to various tissues where it exerts its effects . Enzymes involved in strigolactone biosynthesis and degradation, such as carotenoid cleavage dioxygenases and cytochrome P450 monooxygenases, play a role in the metabolism of this compound . These enzymes convert this compound into active and inactive metabolites, regulating its levels within the plant . The metabolic flux of this compound is influenced by environmental factors such as nutrient availability and stress conditions .
Transport and Distribution
Within plant cells, this compound is transported and distributed through specific transporters and binding proteins. The compound is taken up by root cells and translocated to shoots and leaves via the xylem . Transporters such as ATP-binding cassette (ABC) transporters and nitrate transporter 1/peptide transporter family (NPF) proteins facilitate the movement of this compound across cell membranes . The distribution of this compound within plant tissues is influenced by its interactions with binding proteins that regulate its localization and accumulation .
Subcellular Localization
This compound is localized within specific subcellular compartments where it exerts its biological activity. The compound is primarily found in the cytoplasm and nucleus of plant cells . Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper localization . Within the cytoplasm, this compound interacts with signaling proteins and receptors to initiate germination pathways . In the nucleus, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Sphynolactone-7 est synthétisé par une série de réactions chimiques qui impliquent la construction d'une molécule hybride à partir d'un échafaudage synthétique et d'un composant principal des strigolactones . Le processus de synthèse implique généralement :
Formation de la structure principale : Cette étape implique la création de la structure principale de la molécule, qui est dérivée des strigolactones naturelles.
Fonctionnalisation : La structure principale est ensuite fonctionnalisée avec divers groupes chimiques pour améliorer son activité et sa spécificité.
Purification : Le produit final est purifié en utilisant des techniques telles que la chromatographie pour assurer une pureté et une activité élevées.
Méthodes de production industrielle
La production industrielle de this compound implique une mise à l'échelle des voies synthétiques utilisées en laboratoire. Cela comprend l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les coûts. Le processus implique également des mesures de contrôle qualité strictes pour garantir la cohérence et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Sphynolactone-7 subit principalement des réactions qui sont typiques des strigolactones, notamment :
Hydrolyse : Le composé peut subir une hydrolyse en présence d'eau, conduisant à la formation de divers produits hydrolysés.
Oxydation : this compound peut être oxydé dans des conditions spécifiques, entraînant la formation de dérivés oxydés.
Substitution : Le composé peut participer à des réactions de substitution où certains groupes fonctionnels sont remplacés par d'autres.
Réactifs et conditions courants
Hydrolyse : Généralement réalisée en solutions aqueuses dans des conditions légèrement acides ou basiques.
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés hydrolysés, des formes oxydées et des analogues substitués de this compound .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Agriculture : Il est utilisé pour contrôler la plante parasite Striga en induisant sa germination en l'absence d'une plante hôte, conduisant à sa mort éventuelle
Biologie végétale : Les chercheurs utilisent this compound pour étudier le rôle des strigolactones dans la croissance et le développement des plantes.
Chimie : Le composé sert de modèle pour étudier les propriétés chimiques et les réactions des strigolactones.
Biotechnologie : Il est utilisé dans le développement d'approches biotechnologiques pour améliorer la résistance des cultures aux mauvaises herbes parasites.
Mécanisme d'action
This compound exerce ses effets en imitant l'activité des strigolactones naturelles. Il se lie spécifiquement au récepteur des strigolactones dans Striga, déclenchant une cascade de signalisation qui conduit à la germination de la plante parasite . Ce processus entraîne finalement l'épuisement des graines de Striga dans le sol, réduisant son impact sur les cultures .
Applications De Recherche Scientifique
Sphynolactone-7 has a wide range of applications in scientific research:
Agriculture: It is used to control the parasitic plant Striga by inducing its germination in the absence of a host plant, leading to its eventual death
Plant Biology: Researchers use this compound to study the role of strigolactones in plant growth and development.
Chemistry: The compound serves as a model for studying the chemical properties and reactions of strigolactones.
Biotechnology: It is used in developing biotechnological approaches to enhance crop resistance to parasitic weeds.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Deoxystrigol : Une strigolactone naturelle avec une activité similaire mais une puissance moindre.
Unicité de this compound
This compound se démarque par sa haute spécificité et sa grande puissance dans le ciblage de Striga. Contrairement aux autres analogues de strigolactone, il se lie spécifiquement au récepteur des strigolactones dans Striga, minimisant ses effets sur les autres plantes . Cela en fait une solution très efficace et ciblée pour contrôler les infestations de Striga dans les contextes agricoles .
Propriétés
IUPAC Name |
(4-methyl-5-oxo-2H-furan-2-yl) 4-(4-butoxyphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7S/c1-3-4-13-27-16-5-7-17(8-6-16)30(25,26)22-11-9-21(10-12-22)20(24)29-18-14-15(2)19(23)28-18/h5-8,14,18H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPQPVAXJSNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3C=C(C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


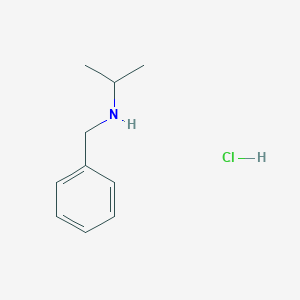

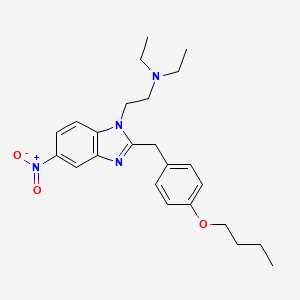
![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)
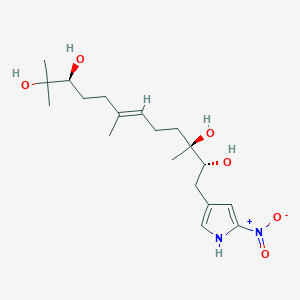
![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)
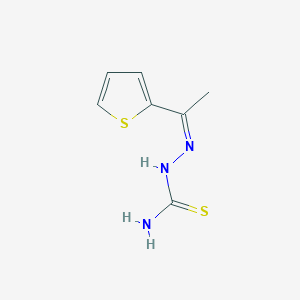
![2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol](/img/structure/B3025792.png)
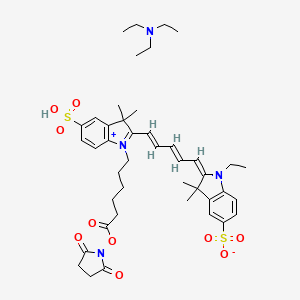
![2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride](/img/structure/B3025794.png)
![N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine,1-methylethyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B3025795.png)

![(2R)-2-[2-[(5R,6R,7S,9S,16R,18S,19S)-19-amino-6-[(3R)-3,4-bis(hydroxycarbonyl)(1,2,3,4-13C4)butanoyl]oxy-16,18-dihydroxy-5,9-di((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20-13C20)icosan-7-yl]oxy-2-oxo(1,2-13C2)ethyl](1,2,3,4-13C4)butanedioic acid](/img/structure/B3025797.png)
